5-Ethyldecane-5-thiol

Radical polymerization Chain transfer agent Mercaptan modifier

5-Ethyldecane-5-thiol (CAS 80867-37-4, molecular formula C12H26S, MW 202.40 g/mol) is a branched aliphatic thiol classified as a tertiary mercaptan, in which the sulfhydryl group is attached to a fully substituted carbon at the fifth position of a decane backbone bearing an ethyl substituent. Unlike the widely procured linear primary isomer 1-dodecanethiol (CAS 112-55-0), the tertiary architecture of 5-ethyldecane-5-thiol introduces steric hindrance around the sulfur atom that fundamentally alters its reactivity profile, physical properties, and suitability in applications where controlled reactivity or steric differentiation is required.

Molecular Formula C12H26S
Molecular Weight 202.40 g/mol
CAS No. 80867-37-4
Cat. No. B12641259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyldecane-5-thiol
CAS80867-37-4
Molecular FormulaC12H26S
Molecular Weight202.40 g/mol
Structural Identifiers
SMILESCCCCCC(CC)(CCCC)S
InChIInChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3
InChIKeyZRHZLIPVCIQJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyldecane-5-thiol (CAS 80867-37-4) Procurement-Grade Profile: What Differentiates This Tertiary Thiol from Generic C12 Mercaptans


5-Ethyldecane-5-thiol (CAS 80867-37-4, molecular formula C12H26S, MW 202.40 g/mol) is a branched aliphatic thiol classified as a tertiary mercaptan, in which the sulfhydryl group is attached to a fully substituted carbon at the fifth position of a decane backbone bearing an ethyl substituent . Unlike the widely procured linear primary isomer 1-dodecanethiol (CAS 112-55-0), the tertiary architecture of 5-ethyldecane-5-thiol introduces steric hindrance around the sulfur atom that fundamentally alters its reactivity profile, physical properties, and suitability in applications where controlled reactivity or steric differentiation is required [1]. Its EINECS number is 279-606-4, and predicted properties include a boiling point of approximately 257.4 °C at 760 mmHg, density of 0.841 g/cm³, and flash point of approximately 94 °C .

Why 1-Dodecanethiol or tert-Dodecyl Mercaptan Cannot Simply Replace 5-Ethyldecane-5-thiol in Structure-Sensitive Applications


Procurement decisions for C12 thiols frequently default to the linear 1-dodecanethiol or the commercial tertiary mixture tert-dodecyl mercaptan (TDM) based on identical molecular formula (C12H26S) and comparable molecular weight. However, this practice ignores structural determinants of performance: the attachment of the –SH group to a quaternary-like carbon in 5-ethyldecane-5-thiol generates steric crowding that is absent in linear primary thiols and differs in topology from the random branched isomers in commercial TDM mixtures [1]. The steric environment directly governs chain-transfer kinetics in radical polymerization, surface-binding geometry in monolayer formation, and oxidative stability of thiol-derived intermediates—parameters for which class-level evidence demonstrates quantifiable divergence between primary linear and tertiary branched thiols [2]. Substituting without accounting for these differences risks uncontrolled polymer molecular weight distribution, ineffective nanoparticle functionalization, or premature degradation of thiol-containing conjugates.

Quantitative Differentiation Evidence for 5-Ethyldecane-5-thiol Relative to Closest Analogs


Chain-Transfer Constant in Radical Polymerization: Tertiary vs. Primary Thiols with Polystyrene Radicals

In free-radical polymerization, the chain-transfer constant (C_s) directly governs molecular weight control. For normal (primary) aliphatic mercaptans reacting with polystyrene radicals at 50 °C, C_s = 19; for tertiary mercaptans under identical conditions, C_s = 4.5—a 4.2-fold reduction [1]. With polybutadiene radicals, the values are 19 (primary) vs. 3.7 (tertiary), a 5.1-fold difference [1]. Because 5-ethyldecane-5-thiol is a tertiary thiol, its chain-transfer reactivity is expected to align with the tertiary mercaptan class, imparting slower modifier consumption and broader molecular weight distribution control compared to 1-dodecanethiol. This is a class-level inference anchored to directly measured tertiary vs. primary mercaptan kinetics.

Radical polymerization Chain transfer agent Mercaptan modifier

Polymerization Modifier Regulating Index: n-Dodecyl Mercaptan vs. Tertiary Mercaptan in SBR Systems

The regulating index (r) measures the rate of mercaptan depletion during emulsion polymerization and directly affects polymer homogeneity. In styrene-butadiene copolymerization (SBR), the regulating index of n-dodecyl mercaptan (primary thiol) increased from 1.0 (control) to 16 after preagitation, whereas tert-hexadecyl mercaptan (tertiary thiol) increased from only 0.3 to 3.0 under identical preagitation conditions [1]. The tertiary mercaptan exhibited a 5.3-fold lower maximum regulating index, confirming that tertiary thiol architecture intrinsically suppresses modifier consumption rate. 5-Ethyldecane-5-thiol, as a C12 tertiary thiol, is predicted to exhibit similarly attenuated regulating index behavior relative to 1-dodecanethiol.

Emulsion polymerization Styrene-butadiene rubber Regulating index

Steric Hindrance Blocking Nanoparticle Surface Functionalization: Branched Tertiary vs. Linear Primary Thiols on Gold

Direct experimental comparison of 1-decanethiol (linear primary) and 1,1-dimethyldecanethiol (sterically hindered tertiary) for phase transfer of gold nanoparticles (AuNPs) from water to toluene revealed a binary functional outcome: 1-decanethiol successfully transferred AuNPs into toluene, producing stable colloids with nanoparticle diameters of 5 ± 1 nm (DLS), while 1,1-dimethyldecanethiol completely failed to effect phase transfer; nanoparticles agglomerated at the interphase with no characteristic surface plasmon resonance band observed in the organic phase [1]. This failure was attributed explicitly to the steric inaccessibility of the thiol group to the nanoparticle surface. 5-Ethyldecane-5-thiol, carrying the –SH group at a quaternary carbon with ethyl and two alkyl substituents, is structurally analogous to 1,1-dimethyldecanethiol and is therefore predicted to exhibit similarly restricted surface-binding capability.

Gold nanoparticles Phase transfer Surface modification

Boiling Point and Volatility Differentiation: 5-Ethyldecane-5-thiol vs. 1-Dodecanethiol

5-Ethyldecane-5-thiol exhibits a predicted normal boiling point of 257.4 °C at 760 mmHg, with a calculated density of 0.841 g/cm³ and flash point of ~94 °C . In contrast, 1-dodecanethiol (linear primary isomer, same molecular formula) boils at 266–283 °C (lit.) with a density of 0.845–0.855 g/mL . The ~10–25 °C lower boiling point of the branched tertiary isomer translates to measurably higher volatility at a given temperature, which can influence headspace concentration in odorant applications, evaporation rate in coating formulations, and separation efficiency in fractional distillation processes.

Volatility Boiling point Distillation behavior

Enhanced Stability of Tertiary Thiol-Derived S-Nitrosothiols Relative to Primary Thiol Derivatives

S-Nitrosothiols (RSNOs) function as nitric oxide (NO) donors, but their practical utility is limited by thermal and oxidative lability. A systematic study of five series of tertiary thiols and their nitrosothiol derivatives established that tertiary RSNOs possess greater stability than secondary, primary, or aryl RSNOs, a phenomenon attributed to steric hindrance surrounding the sulfur atom that impedes NO release and bimolecular decomposition pathways [1]. The ¹⁵N NMR and X-ray crystallographic data further demonstrate that tertiary RSNOs adopt a predominantly anti conformation of the NO group relative to the alkyl substituent, contrasting with the syn conformation prevalent in primary/secondary RSNOs, which correlates with differential stability [1]. 5-Ethyldecane-5-thiol, as a tertiary thiol, is expected to form S-nitrosothiol derivatives with enhanced shelf stability relative to those derived from 1-dodecanethiol.

S-Nitrosothiol Nitric oxide donor Stability

Evidence-Backed Application Scenarios Where 5-Ethyldecane-5-thiol Offers Verifiable Differentiation


Controlled Molecular Weight Distribution in Emulsion Polymerization of Styrene-Butadiene Copolymers

In emulsion SBR production, the choice of chain-transfer agent directly determines the molecular weight distribution (MWD) and consequently the processability and mechanical properties of the rubber. Primary mercaptans such as 1-dodecanethiol are consumed rapidly (regulating index rising to 16 after preagitation), which can cause broadening of MWD as the modifier depletes unevenly across the conversion range . A tertiary C12 thiol like 5-ethyldecane-5-thiol, with a predicted regulating index in the range of 0.3–3.0, depletes more slowly and uniformly, yielding a narrower, more homogeneous MWD. Additionally, the 4–5× lower chain-transfer constant (C_s ≈ 4.5 vs. 19 for primary thiols with polystyrene radicals ) provides a wider processing window for incremental modifier addition strategies. This compound is suited for laboratory-scale SBR development where precise MWD control is required and the odour profile of a single-isomer tertiary mercaptan is preferred over commercial TDM mixtures.

Sterically Selective Surface Protection or Temporary Masking on Noble Metal Substrates

The failure of sterically hindered tertiary thiols to chemisorb effectively onto gold nanoparticle surfaces—as directly demonstrated for 1,1-dimethyldecanethiol vs. 1-decanethiol —can be exploited as a design feature. In processes requiring temporary surface passivation that must later be removed without residue, or in sequential functionalization strategies where spatial selectivity is achieved by steric exclusion, 5-ethyldecane-5-thiol offers a 'self-limiting' binding characteristic. Unlike 1-dodecanethiol, which forms dense, stable self-assembled monolayers on Au(111), the branched tertiary architecture of 5-ethyldecane-5-thiol is predicted to yield lower surface coverage, facilitating subsequent displacement by stronger-binding ligands or thermal desorption at lower temperatures. This scenario is particularly relevant in academic research on patterned SAMs and in nanoparticle synthesis where controlled aggregation is desired.

Synthesis of Shelf-Stable S-Nitrosothiol Nitric Oxide Donors for Biomedical Research

The documented greater stability of tertiary S-nitrosothiols over primary and secondary RSNOs positions 5-ethyldecane-5-thiol as a precursor for NO-donor molecules requiring extended ambient-temperature storage. In pharmaceutical intermediate development and biomaterials research, the anti conformation of the –NO group in tertiary RSNOs correlates with slower spontaneous NO release, making these conjugates suitable for applications demanding sustained, low-level NO delivery rather than rapid bolus release. The C12 alkyl chain of 5-ethyldecane-5-thiol additionally confers sufficient lipophilicity (estimated logP ~4.5–4.7) for membrane partitioning studies while avoiding the excessive hydrophobicity of longer-chain thiols that complicates aqueous formulation.

Gas-Phase Odorant or Tracer Studies Requiring Defined Volatility of a Single-Isomer Tertiary Thiol

Pipeline odorization and environmental tracer studies often require thiols with precisely defined volatility to ensure consistent headspace concentration. 5-Ethyldecane-5-thiol, with a predicted boiling point of 257.4 °C —intermediate between commercial tert-dodecyl mercaptan mixtures (227–248 °C) and linear 1-dodecanethiol (266–283 °C) —provides a single-isomer alternative that avoids the compositional variability and boiling range uncertainty of mixed-isomer TDM products. The tertiary thiol structure further confers greater oxidative stability relative to primary thiols, reducing the formation of disulfide odorant-deactivation products during pipeline transport [1]. This scenario applies where reproducible vapor-phase behaviour is critical and batch-to-batch consistency of a defined molecular entity is required.

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